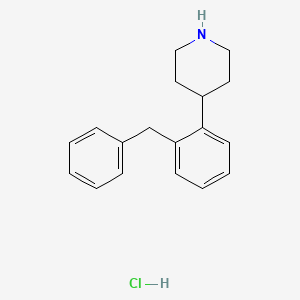
4-(2-Benzylphenyl)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Benzylphenyl)piperidine hydrochloride is a chemical compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This particular compound is characterized by the presence of a benzyl group attached to the phenyl ring, which is further connected to the piperidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Benzylphenyl)piperidine hydrochloride typically involves the following steps:
Formation of the Benzylphenyl Intermediate: The initial step involves the preparation of 2-benzylphenyl bromide through the bromination of 2-benzylphenyl.
Nucleophilic Substitution: The benzylphenyl bromide is then subjected to nucleophilic substitution with piperidine to form 4-(2-benzylphenyl)piperidine.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic hydrogenation can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Benzylphenyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-Benzylphenyl)piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders and as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(2-Benzylphenyl)piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of cholinesterase enzymes, which are involved in neurotransmission.
Pathways Involved: The compound can influence various biochemical pathways, including those related to neurotransmitter release and signal transduction. .
Vergleich Mit ähnlichen Verbindungen
4-Phenylpiperidine: Similar structure but lacks the benzyl group.
4-Benzylpiperidine: Similar structure but lacks the phenyl group.
4-(2-Methylphenyl)piperidine: Similar structure with a methyl group instead of a benzyl group.
Uniqueness: 4-(2-Benzylphenyl)piperidine hydrochloride is unique due to the presence of both benzyl and phenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This dual substitution pattern can also influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C18H22ClN |
|---|---|
Molekulargewicht |
287.8 g/mol |
IUPAC-Name |
4-(2-benzylphenyl)piperidine;hydrochloride |
InChI |
InChI=1S/C18H21N.ClH/c1-2-6-15(7-3-1)14-17-8-4-5-9-18(17)16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H |
InChI-Schlüssel |
MYUMCTRXLYAJNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC=CC=C2CC3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















